molecular formula C24H28N2O5 B2894751 (Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one CAS No. 903864-39-1

(Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one

Cat. No.: B2894751
CAS No.: 903864-39-1
M. Wt: 424.497
InChI Key: CGMXNNVIIJMFOZ-MTJSOVHGSA-N
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Description

(Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique benzofuran structure, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Benzofuran Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring.

    Introduction of the Hydroxy and Methyl Groups: Functionalization of the benzofuran core to introduce hydroxy and methyl groups using reagents such as methyl iodide and sodium hydroxide.

    Attachment of the Piperazine Moiety: The piperazine group is introduced through nucleophilic substitution reactions, often using 4-methylpiperazine and suitable leaving groups.

    Formation of the Benzylidene Group: The final step involves the condensation of 2,4-dimethoxybenzaldehyde with the benzofuran derivative under basic conditions to form the (Z)-benzylidene moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols

Major Products

    Oxidation: Formation of ketone derivatives

    Reduction: Formation of benzyl derivatives

    Substitution: Formation of substituted benzofuran derivatives

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its ability to interact with various biological targets makes it a valuable tool in drug discovery and development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatile reactivity makes it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-4-methylbenzofuran-3(2H)-one: Lacks the piperazine moiety.

    (Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-4-methyl-7-(methyl)benzofuran-3(2H)-one: Lacks the piperazine moiety and has a different substitution pattern.

Uniqueness

The presence of the piperazine moiety in (Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one distinguishes it from similar compounds. This structural feature enhances its biological activity and potential therapeutic applications, making it a unique and valuable compound in scientific research.

Biological Activity

The compound (Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one, a derivative of benzofuran, has garnered attention due to its potential biological activities. Benzofuran derivatives are known for their diverse pharmacological effects, including antitumor, anti-inflammatory, and antioxidant properties. This article aims to explore the biological activity of this specific compound through various studies and findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzofuran core substituted with various functional groups, which likely contribute to its biological activity. The presence of methoxy groups and a piperazine moiety may enhance its lipophilicity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. One study reported that benzofuran derivatives induced apoptosis in human leukemia cells through reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
AK56212.5Induces apoptosis via ROS
BPC-38.0Inhibits cell proliferation
CMCF715.0Mitochondrial dysfunction

Anti-inflammatory Activity

The anti-inflammatory properties of benzofuran derivatives have been well-documented. For example, certain benzofuran compounds significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-1 in vitro . The compound is expected to exhibit similar effects due to its structural analogies.

Table 2: Anti-inflammatory Effects

CompoundCytokine Targeted% Inhibition at 10 µM
DTNF-alpha93.8
EIL-198
FIL-671

The mechanisms underlying the biological activities of this compound likely involve:

  • Apoptosis Induction : Similar compounds have been shown to activate caspases and induce apoptosis in cancer cells .
  • Cytokine Modulation : The ability to modulate cytokine release suggests a mechanism involving the inhibition of NF-kB pathways .
  • ROS Generation : Inducing oxidative stress through ROS generation is a common pathway for many bioactive compounds .

Case Studies

Several case studies have investigated the biological activity of benzofuran derivatives:

  • Study on Anticancer Effects : A study demonstrated that a related benzofuran compound significantly inhibited the growth of K562 leukemia cells by inducing apoptosis through ROS generation .
  • Anti-inflammatory Research : Another study focused on the anti-inflammatory effects of benzofuran derivatives, reporting a substantial decrease in inflammatory markers in murine macrophages treated with these compounds .

Properties

IUPAC Name

(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O5/c1-15-11-19(27)18(14-26-9-7-25(2)8-10-26)24-22(15)23(28)21(31-24)12-16-5-6-17(29-3)13-20(16)30-4/h5-6,11-13,27H,7-10,14H2,1-4H3/b21-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMXNNVIIJMFOZ-MTJSOVHGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C(=CC3=C(C=C(C=C3)OC)OC)O2)CN4CCN(CC4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=C(C=C(C=C3)OC)OC)/O2)CN4CCN(CC4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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